molecular formula C15H17NO4 B7590092 5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid

5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid

Cat. No. B7590092
M. Wt: 275.30 g/mol
InChI Key: SZIGREBHYJOIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid, commonly known as OBFC, is a synthetic compound that belongs to the benzofuran family. This compound has gained significant attention from the scientific community due to its potential therapeutic applications. OBFC is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. We will also list future directions for research on OBFC.

Mechanism of Action

OBFC exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. OBFC also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
OBFC has been shown to induce apoptosis in various cancer cell lines. It also exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. OBFC has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

OBFC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one limitation of OBFC is that it has a low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on OBFC. One area of research is to investigate the potential of OBFC as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is to explore the neuroprotective and anti-inflammatory properties of OBFC and its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of OBFC and to optimize its pharmacokinetic properties.

Synthesis Methods

OBFC can be synthesized using a multistep procedure that involves the condensation of 2-hydroxybenzaldehyde with 1,4-diaminobutane to form a Schiff base, which is then cyclized with acetic anhydride to form the oxazepine ring. The resulting compound is then reacted with 2,3-dichlorobenzoic acid to form the final product, OBFC.

Scientific Research Applications

OBFC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. OBFC has also been shown to possess neuroprotective and anti-inflammatory properties. These properties make OBFC a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-(1,4-oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(18)14-9-12-8-11(2-3-13(12)20-14)10-16-4-1-6-19-7-5-16/h2-3,8-9H,1,4-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIGREBHYJOIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid

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